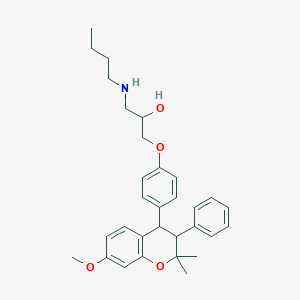
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol, also known as BDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mecanismo De Acción
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can reduce the heart rate, dilate blood vessels, and decrease blood pressure. It can also block the bronchoconstrictive effects of beta-adrenergic agonists, which makes it useful in the treatment of asthma and COPD.
Efectos Bioquímicos Y Fisiológicos
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, dilate blood vessels, and block the bronchoconstrictive effects of beta-adrenergic agonists. It can also reduce the secretion of renin, a hormone that regulates blood pressure, and decrease the release of catecholamines, which are responsible for the fight or flight response in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has a number of advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol. One area of interest is the potential use of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in the treatment of heart failure, as it has been shown to have beneficial effects on cardiac function in animal models. Another area of interest is the development of new formulations of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol that can improve its solubility and bioavailability. Finally, there is a need for further studies on the safety and efficacy of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in human subjects, particularly in the context of cardiovascular and respiratory diseases.
Métodos De Síntesis
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol with 4-(butylamino)phenol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-chloro-1-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)propane to yield 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol.
Aplicaciones Científicas De Investigación
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension, angina, and arrhythmias. 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD), as it can block the bronchoconstrictive effects of beta-adrenergic agonists.
Propiedades
Número CAS |
109736-12-1 |
|---|---|
Nombre del producto |
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol |
Fórmula molecular |
C31H39NO4 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
1-(butylamino)-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C31H39NO4/c1-5-6-18-32-20-24(33)21-35-25-14-12-22(13-15-25)29-27-17-16-26(34-4)19-28(27)36-31(2,3)30(29)23-10-8-7-9-11-23/h7-17,19,24,29-30,32-33H,5-6,18,20-21H2,1-4H3 |
Clave InChI |
DPUSZFCOUVEVOU-UHFFFAOYSA-N |
SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
SMILES canónico |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
Sinónimos |
1-butylamino-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)phenox y]propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



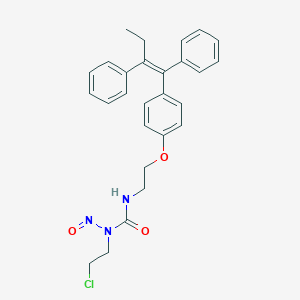
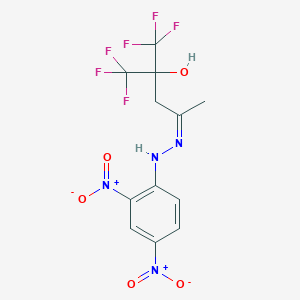
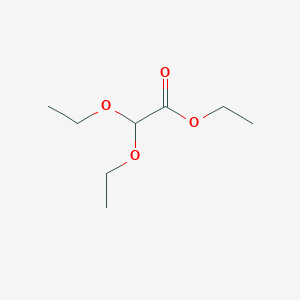
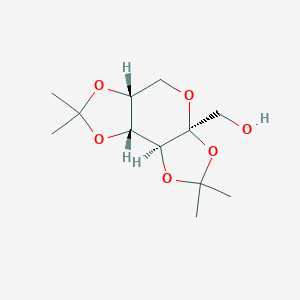
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
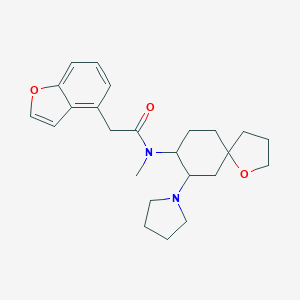
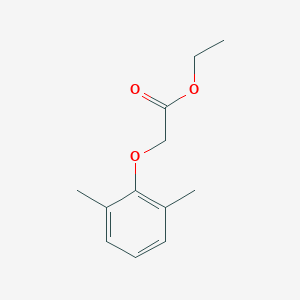
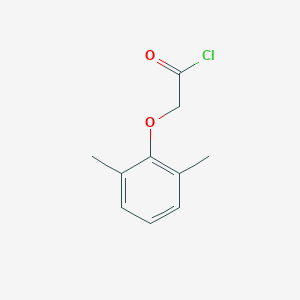
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
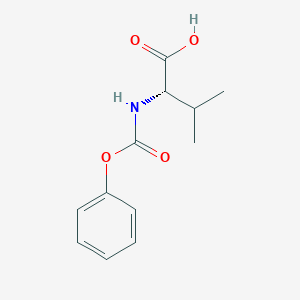
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
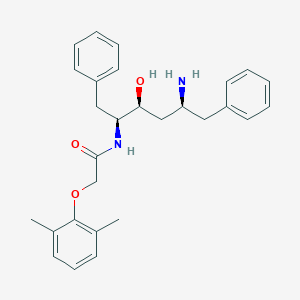
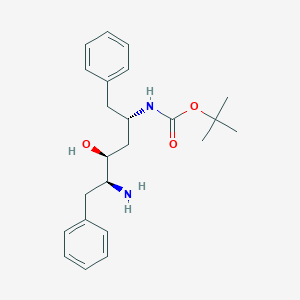
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)